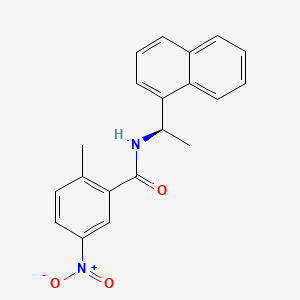![molecular formula C18H17NO4S B3184271 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one CAS No. 1087624-28-9](/img/structure/B3184271.png)
6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
SXR-1096 es un inhibidor de molécula pequeña, potente y selectivo de primera clase de las calicreínas 5, 7 y 14 (KLK5, KLK7 y KLK14). Ha sido desarrollado por Sixera Pharma para el tratamiento del síndrome de Netherton, un trastorno genético cutáneo raro caracterizado por piel roja y escamosa, y una mayor susceptibilidad a las infecciones .
Métodos De Preparación
Las rutas sintéticas específicas y las condiciones de reacción para SXR-1096 son propiedad de la empresa y no se han divulgado en fuentes de acceso público. Se sabe que el compuesto se formula como una crema tópica para la piel para uso diario en pacientes con afecciones cutáneas raras .
Análisis De Reacciones Químicas
SXR-1096 es un fármaco de molécula pequeña que actúa como inhibidor de las calicreínas 5, 7 y 14. El compuesto sufre diversas reacciones químicas, entre ellas:
Oxidación y reducción: Estas reacciones son comunes en las vías metabólicas de los fármacos de molécula pequeña.
Reacciones de sustitución: Estas reacciones pueden ocurrir durante la síntesis del compuesto, donde se introducen o sustituyen grupos funcionales específicos.
Reactivos y condiciones comunes: Los reactivos y las condiciones específicas utilizados en la síntesis de SXR-1096 son propiedad de la empresa. Los reactivos típicos para tales reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores.
Productos principales: El producto principal formado a partir de estas reacciones es el ingrediente farmacéutico activo, SXR-1096, que se formula en una crema tópica
Aplicaciones Científicas De Investigación
SXR-1096 tiene varias aplicaciones de investigación científica, entre ellas:
Química: Como inhibidor de molécula pequeña, SXR-1096 se utiliza en estudios para comprender la inhibición de las calicreínas y su papel en los trastornos cutáneos.
Biología: El compuesto se utiliza para estudiar las vías biológicas que implican las calicreínas y su regulación en la piel.
Medicina: SXR-1096 se está desarrollando como un tratamiento dirigido para el síndrome de Netherton, con el potencial de restaurar la barrera cutánea dañada y aliviar los síntomas
Industria: El desarrollo del compuesto y su formulación en una crema tópica representan avances significativos en la industria farmacéutica, particularmente en el tratamiento de trastornos cutáneos raros
Mecanismo De Acción
SXR-1096 ejerce sus efectos inhibiendo la actividad de las calicreínas 5, 7 y 14. Estas proteasas son hiperactivas en la piel de los pacientes con síndrome de Netherton debido a la falta del inhibidor de proteasas LEKTI. Al inhibir estas calicreínas, SXR-1096 ayuda a restaurar la función normal de la barrera cutánea, reduciendo la inflamación, la descamación y la susceptibilidad a las infecciones .
Comparación Con Compuestos Similares
SXR-1096 es único en su inhibición específica de las calicreínas 5, 7 y 14. Los compuestos similares incluyen otros inhibidores de calicreínas, pero SXR-1096 es el primero que se desarrolla específicamente para el tratamiento del síndrome de Netherton. Otros inhibidores de calicreínas pueden dirigirse a diferentes subconjuntos de calicreínas o utilizarse para diferentes indicaciones .
Lista de compuestos similares
Inhibidor de calicreína 1: Se dirige a un subconjunto diferente de calicreínas.
Inhibidor de calicreína 2: Se utiliza para diferentes afecciones médicas.
Inhibidor de calicreína 3: Tiene un rango más amplio de objetivos de calicreína.
SXR-1096 destaca por su especificidad y potencial como tratamiento dirigido para un trastorno cutáneo raro y grave .
Propiedades
IUPAC Name |
6-ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-4-22-15-9-12-13(10-14(15)21-2)19-17(23-18(12)20)11-7-5-6-8-16(11)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBMTFVGGUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087624-28-9 | |
| Record name | 6-Ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-bensoxazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087624289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SXR-1096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDQ30W2KTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


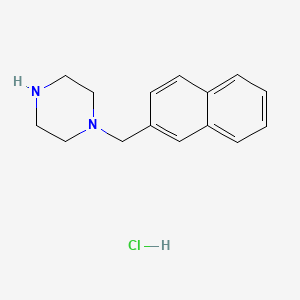
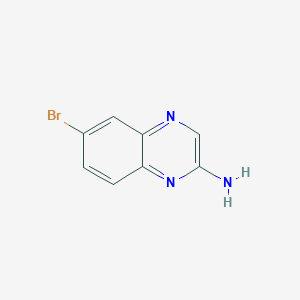
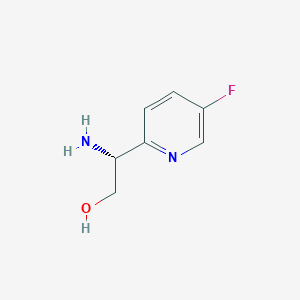
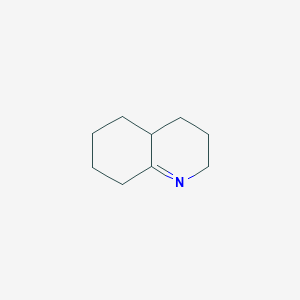
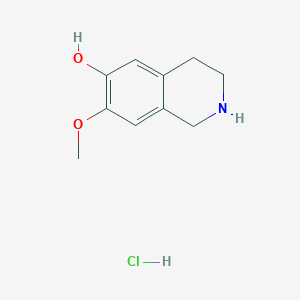
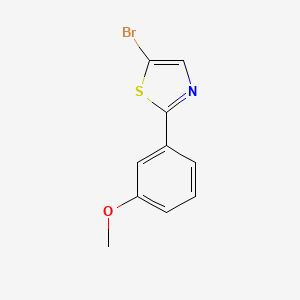
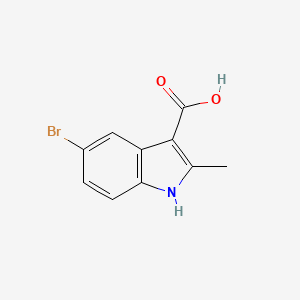
![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)
![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)
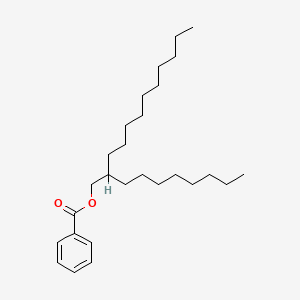
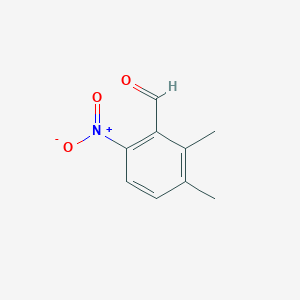
![Imidazo[1,2-a]pyridin-7-ylboronic acid](/img/structure/B3184289.png)
![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)
